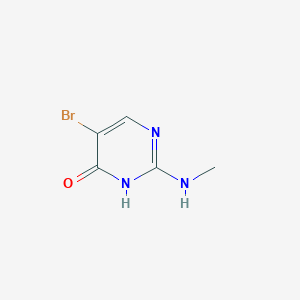
5-Bromo-2-(methylamino)-3,4-dihydropyrimidin-4-one
描述
5-Bromo-2-(methylamino)-3,4-dihydropyrimidin-4-one is a useful research compound. Its molecular formula is C5H6BrN3O and its molecular weight is 204.02 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
5-Bromo-2-(methylamino)-3,4-dihydropyrimidin-4-one is a compound that belongs to the class of dihydropyrimidines, which are known for their diverse biological activities. This compound has garnered attention due to its potential therapeutic applications, particularly in cardiovascular and neurological disorders. The following sections will explore its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.
Pharmacological Properties
-
Calcium Channel Blocker Activity :
- Compounds with a dihydropyrimidine skeleton, including 5-bromo derivatives, have been shown to exhibit calcium channel blocking (CCB) properties. This is significant for the treatment of hypertension and other cardiovascular diseases. Studies indicate that structural modifications at specific positions can enhance their potency as CCBs .
- Antitumor and Antiviral Properties :
- Neuroprotective Effects :
Structure-Activity Relationships (SAR)
The biological activity of this compound can be influenced by various structural modifications:
- Substituents at the C-2 and C-4 positions : These substitutions can significantly affect the compound's potency and selectivity as a calcium channel blocker. For instance, electron-withdrawing groups at these positions tend to enhance activity .
- Bromine Substitution : The presence of bromine at the C-5 position has been associated with increased stability and bioactivity compared to other halogenated derivatives .
Case Studies
- Hypertensive Models :
- Antiviral Screening :
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors such as urea and malonic acid derivatives. The Biginelli reaction is often employed due to its ability to form dihydropyrimidines efficiently under mild conditions.
Synthetic Route Example
-
Starting Materials :
- Urea
- Acetoacetic ester
- Aldehyde (e.g., benzaldehyde)
-
Reaction Conditions :
- The reaction is usually conducted in an acid catalyst environment (e.g., hydrochloric acid) at elevated temperatures.
-
Final Product Isolation :
- After completion of the reaction, products are typically purified through recrystallization or chromatography.
属性
IUPAC Name |
5-bromo-2-(methylamino)-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrN3O/c1-7-5-8-2-3(6)4(10)9-5/h2H,1H3,(H2,7,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVCGTTLRHDDVAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC=C(C(=O)N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















